

Fidaxomicin-d7 CAS number and molecular weight

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Compound of Interest

Compound Name: *Fidaxomicin-d7*

Cat. No.: *B15557105*

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Technical Guide: Fidaxomicin-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fidaxomicin-d7**, a deuterated analog of the macrocyclic antibiotic Fidaxomicin. The primary application of **Fidaxomicin-d7** is as an internal standard in bioanalytical methods for the quantification of Fidaxomicin and its primary metabolite, OP-1118. This guide covers its fundamental properties, detailed experimental protocols for its use, and a visualization of the parent compound's mechanism of action.

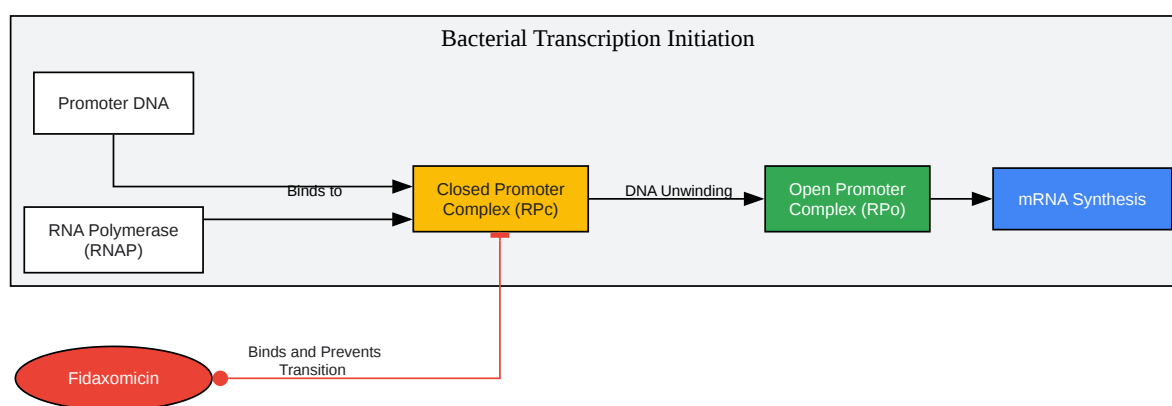
Core Compound Data

Fidaxomicin-d7 is the deuterium-labeled form of Fidaxomicin. Stable isotope-labeled compounds are crucial in pharmacokinetic and metabolic studies, primarily as tracers for quantification. The incorporation of deuterium provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

Property	Value
CAS Number	2143934-06-7
Molecular Formula	C ₅₂ H ₆₇ D ₇ Cl ₂ O ₁₈
Molecular Weight	1065.08 g/mol , 1065.09 g/mol , 1065.1 g/mol
Synonyms	Clostomicin B1-d7, Difigid-d7, Dificlir-d7, Fidaxomicin-d7, Lipiarmycin A3-d7, OPT-80-d7
Appearance	Off-White Solid

Mechanism of Action of Fidaxomicin

Fidaxomicin, the parent compound of **Fidaxomicin-d7**, is a narrow-spectrum antibiotic that inhibits bacterial RNA polymerase. Its mechanism is distinct from other RNA polymerase inhibitors like rifamycins. Fidaxomicin binds to the DNA template-RNA polymerase complex and prevents the initial separation of the DNA strands.[1][2] This action blocks the formation of the "open promoter complex," a critical step for the initiation of transcription, thereby halting the synthesis of messenger RNA and leading to bacterial cell death.[1][2]



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Mechanism of Action of Fidaxomicin.

Experimental Protocols

Fidaxomicin-d7 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Fidaxomicin and its active metabolite, OP-1118, in biological matrices such as plasma and feces.

Protocol: Quantification of Fidaxomicin and OP-1118 in Human Plasma

This protocol describes a general procedure for the analysis of clinical research samples.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 50.0 μL of a human plasma sample, add 50.0 μL of an internal standard solution (**Fidaxomicin-d7** at a concentration of 3.00 ng/mL).
- Add 200 μL of aqueous solution and 800 μL of ethyl acetate.
- Vortex the mixture for 5 minutes to ensure thorough mixing and then let it stand for 5 minutes to allow for phase separation.
- Centrifuge the sample to fully separate the layers.
- Transfer the upper organic layer (supernatant) to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried residue with 300 μL of a methanol-water (1:1, v/v) solution.
- The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Chromatographic Column: XSelect CSH C18 column or equivalent.
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

- Ionization: Electrospray ionization (ESI), typically in negative mode for Fidaxomicin and OP-1118.
- Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Fidaxomicin, OP-1118, and **Fidaxomicin-d7** would be monitored.

Protocol: Quantification of Fidaxomicin and OP-1118 in Feces

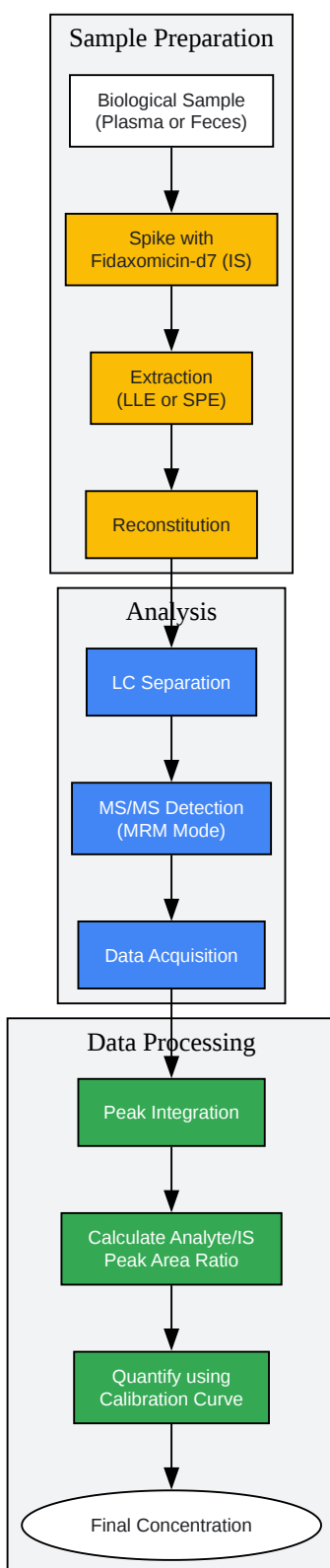
This protocol is adapted for the analysis of fecal samples, which typically contain higher concentrations of the analytes.

1. Sample Preparation (Homogenization and Solid-Phase Extraction)

- Record the weight of the fecal sample.
- Homogenize the fecal sample with a solution of acetonitrile and acetic acid (e.g., 90:10 v/v) at a fixed ratio (e.g., 3:1 solution to stool weight).
- Dilute the homogenate further with acetonitrile.
- Add the internal standard, **Fidaxomicin-d7**, to an aliquot of the diluted homogenate.
- Perform solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
- Elute the analytes from the SPE cartridge and prepare the eluate for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

- The LC-MS/MS conditions would be similar to those used for plasma analysis, with potential adjustments to the gradient elution profile and detector settings to accommodate the different concentration ranges and matrix effects.



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References

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